N-(4-Ethoxyphenyl)-N-methylthiourea
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Overview
Description
N-(4-Ethoxyphenyl)-N-methylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-N-methylthiourea typically involves the reaction of 4-ethoxyaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-Ethoxyaniline+Methyl isothiocyanate→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-N-methylthiourea can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
N-(4-Ethoxyphenyl)-N-methylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and stabilizers.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-N-methylthiourea involves its interaction with specific molecular targets. The thiocarbonyl group can form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-Ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.
N-Pyrrolidino Etonitazene: A novel opioid with structural similarities.
Uniqueness
N-(4-Ethoxyphenyl)-N-methylthiourea is unique due to its specific thiourea structure, which imparts distinct chemical and biological properties. Unlike phenacetin, which is primarily used as an analgesic, this compound has broader applications in chemistry and material science.
Properties
CAS No. |
73901-52-7 |
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Molecular Formula |
C10H14N2OS |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-1-methylthiourea |
InChI |
InChI=1S/C10H14N2OS/c1-3-13-9-6-4-8(5-7-9)12(2)10(11)14/h4-7H,3H2,1-2H3,(H2,11,14) |
InChI Key |
IUBZTOYZICKXST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)C(=S)N |
Origin of Product |
United States |
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